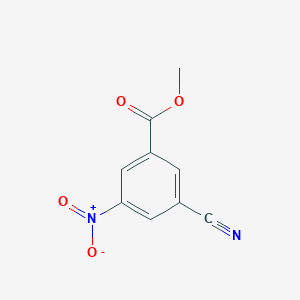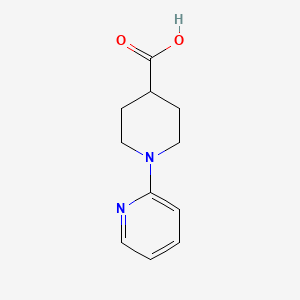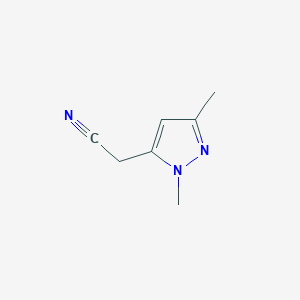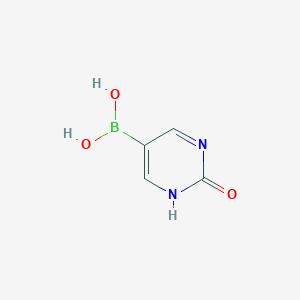
(3,5-Dichloropyridin-4-YL)méthanol
Vue d'ensemble
Description
(3,5-Dichloropyridin-4-YL)methanol is a chemical compound with the molecular formula C6H5Cl2NO. It is a heterocyclic compound that contains an alcohol group, making it a versatile intermediate for the synthesis of various organic compounds.
Applications De Recherche Scientifique
(3,5-Dichloropyridin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Analyse Biochimique
Biochemical Properties
(3,5-Dichloropyridin-4-YL)methanol plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting substrate affinity. These interactions can lead to changes in the biochemical pathways and processes within cells.
Cellular Effects
The effects of (3,5-Dichloropyridin-4-YL)methanol on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, (3,5-Dichloropyridin-4-YL)methanol can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can ultimately affect cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of (3,5-Dichloropyridin-4-YL)methanol involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity . For instance, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, (3,5-Dichloropyridin-4-YL)methanol can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dichloropyridin-4-YL)methanol can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that (3,5-Dichloropyridin-4-YL)methanol can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored and analyzed.
Dosage Effects in Animal Models
The effects of (3,5-Dichloropyridin-4-YL)methanol can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage level is required to elicit a significant response. Understanding the dosage effects of (3,5-Dichloropyridin-4-YL)methanol is crucial for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
(3,5-Dichloropyridin-4-YL)methanol is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and the levels of metabolites within cells. For example, (3,5-Dichloropyridin-4-YL)methanol may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production or utilization of specific metabolites. Understanding the metabolic pathways affected by this compound can provide insights into its broader impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of (3,5-Dichloropyridin-4-YL)methanol within cells and tissues are important factors that influence its activity and effectiveness . This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of (3,5-Dichloropyridin-4-YL)methanol can affect its concentration and activity in specific tissues or organs, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of (3,5-Dichloropyridin-4-YL)methanol can affect its activity and function within cells . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production. Understanding the subcellular localization of (3,5-Dichloropyridin-4-YL)methanol is crucial for elucidating its precise mechanisms of action and effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with formaldehyde under basic conditions to yield (3,5-Dichloropyridin-4-YL)methanol .
Industrial Production Methods
Industrial production methods for (3,5-Dichloropyridin-4-YL)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dichloropyridin-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dichloropyridine-4-carboxylic acid.
Reduction: 3,5-Dichloropyridin-4-ylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (3,5-Dichloropyridin-4-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridine: Lacks the hydroxymethyl group, making it less versatile in synthetic applications.
4-Hydroxymethylpyridine: Lacks the chlorine atoms, resulting in different reactivity and interaction profiles.
3,5-Dichloro-2-hydroxypyridine: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
(3,5-Dichloropyridin-4-YL)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
(3,5-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOKQLNXKOIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591298 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159783-46-7 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)










![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)

